4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)
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Overview
Description
4,4’-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol) is an organic compound that belongs to the class of bisphenols. It is characterized by two hydroxyphenyl groups linked by a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol) typically involves the condensation reaction of 2-hydroxybenzaldehyde with 2-methylphenol under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the two phenolic groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is optimized to ensure the purity and consistency of the final product, which is crucial for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reagents and conditions used .
Scientific Research Applications
4,4’-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polymers and resins.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of high-performance materials, such as epoxy resins and polycarbonates
Mechanism of Action
The mechanism of action of 4,4’-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol) involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar in structure but with different substituents on the phenolic rings.
Bisphenol F: Contains a methylene bridge but differs in the position of the hydroxy groups.
Bisphenol S: Features a sulfone group instead of a methylene bridge
Uniqueness
4,4’-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol) is unique due to its specific substitution pattern and the presence of the methylene bridge, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Properties
CAS No. |
114626-68-5 |
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Molecular Formula |
C21H20O3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[(4-hydroxy-3-methylphenyl)-(2-hydroxyphenyl)methyl]-2-methylphenol |
InChI |
InChI=1S/C21H20O3/c1-13-11-15(7-9-18(13)22)21(17-5-3-4-6-20(17)24)16-8-10-19(23)14(2)12-16/h3-12,21-24H,1-2H3 |
InChI Key |
LCJZSIQEJPHPMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)O)C)C3=CC=CC=C3O)O |
Origin of Product |
United States |
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